molecular formula C14H16ClNO2S B2367819 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride CAS No. 855391-41-2

2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride

Cat. No. B2367819
CAS RN: 855391-41-2
M. Wt: 297.8
InChI Key: ODMGAYSUKIKRNU-UHFFFAOYSA-N
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Description

“2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride” is a compound that contains a benzenesulfonyl group and a phenylethanamine group. Benzenesulfonyl chloride is a derivatization reagent for the determination of various amines .


Synthesis Analysis

While specific synthesis methods for “2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride” were not found, benzenesulfonyl compounds are often synthesized through sulfonation of benzene using concentrated sulfuric acid . The solvent is typically evaporated to get a crude product which is purified by column chromatography .


Chemical Reactions Analysis

Benzenesulfonic acid, a compound related to benzenesulfonyl, exhibits reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . It also undergoes desulfonation when heated in water near 200 °C .

Scientific Research Applications

Synthesis Applications

  • 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride is involved in the synthesis of various chemical compounds. For example, H. Meng (2012) demonstrated its use in the synthesis of 4-substituted amino-quinazolines, highlighting its role in producing intermediates that are crucial for the formation of complex organic molecules (H. Meng, 2012).

Chemical Reactions

  • In chemical reactions, this compound has been used to study the kinetics and mechanisms of various processes. K. Mohana and N. Prasad (2008) investigated the oxidation of phenylpropanolamine hydrochloride, a closely related compound, to understand the kinetics and mechanistic aspects of its reaction with sodium N-chlorobenzenesulfonamide (K. Mohana & N. Prasad, 2008).

Pharmaceutical Research

  • In pharmaceutical research, compounds like 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, a novel 5-HT6 receptor antagonist for the treatment of obesity, have been characterized for their physicochemical properties. A. Hugerth et al. (2006) discussed the identification of two solid-state forms of this compound and its implications for pharmaceutical development (A. Hugerth et al., 2006).

Analytical Chemistry

  • In analytical chemistry, F. Sacher, S. Lenz, and H. Brauch (1997) developed methods for the determination of aliphatic amines in wastewater and surface water using derivatives like benzenesulfonyl chloride for detection, showcasing its utility in environmental analysis (F. Sacher, S. Lenz, & H. Brauch, 1997).

Future Directions

While specific future directions for “2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride” are not available, there is ongoing research into the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

properties

IUPAC Name

2-(benzenesulfonyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S.ClH/c15-11-14(12-7-3-1-4-8-12)18(16,17)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMGAYSUKIKRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

855391-41-2
Record name 2-(benzenesulfonyl)-2-phenylethan-1-amine hydrochloride
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